乙胺嘧啶-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimethamine is an antiparasitic compound available in tablet form for oral administration . Each tablet contains 25 mg pyrimethamine and the inactive ingredients corn and potato starch, lactose, and magnesium stearate . It is a folic acid antagonist and its therapeutic action is based on the differential requirement between host and parasite for nucleic acid precursors involved in growth .
Chemical Reactions Analysis
Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .Physical and Chemical Properties Analysis
The molecular formula of Pyrimethamine-d3 is C12H10D3ClN4 and its molecular weight is 251.73 .科学研究应用
乙胺嘧啶已显示出作为抗癌剂的潜力,特别是在乳腺癌中。它作为 STAT3 的抑制剂发挥作用,STAT3 是一种转录因子,可调节控制增殖、存活和侵袭的基因。这种抑制在乳腺癌小鼠模型中导致直接的肿瘤抑制作用和免疫刺激作用 (Khan et al., 2017)。
已经对乙胺嘧啶的新型有机盐进行了研究,重点是提高其溶解度和在药物化学中的潜在再利用。这些研究涉及此类盐的合成和结构分析,表明它们具有增强的药物输送特性的潜力 (Ashfaq et al., 2021)。
乙胺嘧啶与齐多夫定 (ZDV) 共同给药时,已显示出协同的骨髓毒性作用。这种相互作用表明仔细考虑药物组合,尤其是在治疗艾滋病等疾病时 (Freund et al., 2002)。
研究还探讨了乙胺嘧啶在增溶抗菌药物中的用途。它与低分子量葡聚糖的结合提高了难溶药物的溶解度,这可能具有重要的药物应用 (Kim et al., 2012)。
乙胺嘧啶已因其在癌症治疗中的作用而受到研究,尤其是当负载在基于碳纳米管的纳米载体上时。这种应用在癌细胞的治疗和间充质干细胞分化为神经细胞方面都显示出潜力 (Mollania et al., 2019)。
在肺癌治疗中,乙胺嘧啶通过靶向人类二氢叶酸还原酶 (hDHFR) 和胸苷磷酸化酶 (TP),抑制肿瘤增殖和转移,发挥双重作用 (Liu et al., 2019)。
该药物在体外和体内均已证明对非小细胞肺癌 (NSCLC) 有效,表明其在该领域的治疗潜力 (Lin et al., 2018)。
作用机制
Target of Action
Pyrimethamine-d3 primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleic acids and cell multiplication, making it a key target for antiparasitic drugs .
Mode of Action
Pyrimethamine-d3 inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . The action of pyrimethamine-d3 against certain parasites is greatly enhanced when used in conjunction with sulfonamides .
Biochemical Pathways
By inhibiting DHFR, pyrimethamine-d3 affects the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids. The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This results in the disruption of DNA synthesis and cell multiplication, affecting the growth of parasites .
Pharmacokinetics
It is also known to bind significantly to proteins . These properties may impact the bioavailability of Pyrimethamine-d3, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of Pyrimethamine-d3’s action include the inhibition of cell growth by inducing S phase arrest followed by cellular senescence in certain cells . The p38MAPK-p53 axis is probably involved in that effect . In addition, Pyrimethamine-d3 could also boost CD8+ T-cell mediated cytotoxicity and exert antitumor activity in vivo .
Action Environment
The efficacy and stability of Pyrimethamine-d3 could potentially be influenced by various environmental factors. It is known that mutations in the active site of DHFR can lead to resistance to Pyrimethamine , suggesting that genetic variations in the target population could influence the compound’s action
安全和危害
Pyrimethamine may cause serious side effects. Stop using pyrimethamine and call your doctor at once if you have: sore throat, swelling in your tongue; pale skin, easy bruising, purple spots under your skin; the first sign of any skin rash, no matter how mild; blood in your urine; fever, cold or flu symptoms; new or worsening cough, fever, trouble breathing; irregular heartbeats; signs of folate deficiency .
生化分析
Biochemical Properties
Pyrimethamine-d3, like its parent compound Pyrimethamine, is known to inhibit the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Cellular Effects
Pyrimethamine-d3 can inhibit cell growth by inducing S phase arrest followed by cellular senescence in colorectal cancer cells . The p38MAPK-p53 axis is probably involved in that effect . In addition, Pyrimethamine-d3 could also boost CD8+ T-cell mediated cytotoxicity and exert antitumor activity in vivo .
Molecular Mechanism
The molecular mechanism of action of Pyrimethamine-d3 is similar to that of Pyrimethamine. It inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Dosage Effects in Animal Models
In animal models, Pyrimethamine has been shown to reduce tumor growth
Metabolic Pathways
Pyrimethamine-d3, like Pyrimethamine, is likely to be involved in the folic acid metabolic pathway by inhibiting the enzyme dihydrofolate reductase (DHFR) .
Transport and Distribution
Transporters play a pivotal role in the absorption, distribution, and excretion of xenobiotic and endogenous molecules .
属性
IUPAC Name |
5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAUQYGYAYLPV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Pyrimethamine-d3 used in this research?
A1: Pyrimethamine-d3 serves as an internal standard in the LC-MS/MS method for quantifying sulfadoxine and pyrimethamine in human plasma []. Internal standards are crucial in analytical techniques like LC-MS/MS to improve the accuracy and reliability of measurements.
Q2: Does the research discuss the stability of Pyrimethamine-d3 under the experimental conditions?
A3: While the paper doesn't explicitly mention the stability of Pyrimethamine-d3, the successful use of Pyrimethamine-d3 as an internal standard suggests its stability under the described LC-MS/MS conditions []. For specific stability information, further research or the supplier's documentation should be consulted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。